N-(2-methoxy-2-phenylbutyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(2-Methoxy-2-phenylbutyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic organic compound characterized by a 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxane) core linked to a carboxamide group. The benzodioxane-carboxamide scaffold is pharmacologically significant, with related compounds demonstrating roles as enzyme inhibitors (e.g., ROCK2 inhibitors) and anticancer agents .
Properties
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-3-20(23-2,15-9-5-4-6-10-15)14-21-19(22)18-13-24-16-11-7-8-12-17(16)25-18/h4-12,18H,3,13-14H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTZBRDUYITYTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1COC2=CC=CC=C2O1)(C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-phenylbutyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the benzo[b][1,4]dioxine ring system followed by the introduction of the carboxamide group. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-phenylbutyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
N-(2-methoxy-2-phenylbutyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-phenylbutyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
The benzodioxine-carboxamide scaffold is versatile, with modifications to the N-substituent leading to diverse biological activities. Below is a detailed comparison of structurally related compounds:
Structural and Functional Analogues
N-(4-Nitrophenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Structure : Features a 4-nitrophenyl group as the N-substituent.
- Molecular Formula : C₁₅H₁₂N₂O₅
- Molecular Weight : 300.27 g/mol
ROCK2 Inhibitor: N-(2-(2-(Dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Structure: Contains a dimethylaminoethoxy-pyrazolylphenyl substituent.
- Molecular Formula : C₂₃H₂₅N₃O₄ (calculated).
- Molecular Weight : ~407.46 g/mol (calculated).
- Activity: A selective ROCK2 inhibitor (IC₅₀ = 0.5 μM) with applications in cancer research. The pyrazole and dimethylamino groups enhance kinase selectivity and solubility .
Lignanamide from Limonium gmelinii
- Structure : Complex substituents, including a hydroxyphenethyl group and a propenyl side chain.
- Activity: Exhibits in vitro anticancer activity (tested among 33 compounds). The extended conjugation and phenolic groups may contribute to DNA intercalation or topoisomerase inhibition .
N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(2,6-dimethoxyphenoxy)ethan-1-amine
- Structure: Features a dimethoxyphenoxyethylamine chain.
- Use: Laboratory research reagent (non-drug), highlighting the scaffold’s utility in chemical synthesis .
Comparative Data Table
*Calculated based on structural similarity.
Key Structural and Functional Insights
Substituent Effects on Activity: Electron-Withdrawing Groups (e.g., -NO₂ in Compound A): May improve metabolic stability but reduce membrane permeability. Bulky/Hydrophobic Groups (e.g., 2-phenylbutyl in the target compound): Likely enhance binding to hydrophobic enzyme pockets or improve blood-brain barrier penetration. Polar Groups (e.g., dimethylaminoethoxy in Compound B): Increase solubility and kinase selectivity.
Compound C’s anticancer activity underscores the role of extended aromatic systems in cytotoxicity.
Synthetic Accessibility :
- Analogs are typically synthesized via amide coupling (e.g., using CDI or acyl chlorides) followed by purification via chromatography .
Biological Activity
N-(2-methoxy-2-phenylbutyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's structure can be described by the following IUPAC name: this compound. Its molecular formula is C₁₈H₁₉N₃O₃, and it features a complex arrangement that includes a benzo[dioxine] moiety, which is known for its pharmacological properties.
Synthesis Methods:
The synthesis typically involves:
- Preparation of Intermediates: Starting materials are reacted under specific conditions to form key intermediates.
- Final Assembly: The intermediates are combined to yield the final product through methods such as nucleophilic substitution or condensation reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant antiproliferative activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 | 3.1 | Selective activity observed |
| HCT116 | 5.3 | Moderate activity reported |
| HEK 293 | 4.0 | Non-cancerous cell line for comparison |
These results suggest that the compound may selectively inhibit cancer cell proliferation while sparing normal cells, a desirable trait in anticancer drug development .
Antioxidant Activity
The compound has also shown promising antioxidant properties . In assays measuring its ability to scavenge free radicals (DPPH and FRAP assays), it demonstrated significant antioxidant capacity:
| Assay Type | Activity Level |
|---|---|
| DPPH Scavenging | High |
| FRAP Assay | Moderate |
This antioxidant effect may contribute to its protective role against oxidative stress in cells, potentially enhancing its therapeutic efficacy .
Antimicrobial Activity
In addition to anticancer and antioxidant effects, this compound has exhibited antimicrobial activity , particularly against Gram-positive bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 8 |
These findings indicate that the compound could serve as a lead for developing new antimicrobial agents .
Case Studies and Research Findings
Several research studies have investigated the biological activities of related compounds within the same chemical class. For example:
- A study on methoxy-substituted benzimidazole carboxamides reported IC50 values ranging from 1.2 µM to 5.3 µM against various cancer cell lines, emphasizing the role of structural modifications on biological activity .
- Another investigation highlighted the correlation between antioxidant capacity and antiproliferative effects in tumor cells, suggesting that compounds with antioxidant properties might also inhibit cancer cell growth .
Q & A
Q. What are the standard synthetic routes for N-(2-methoxy-2-phenylbutyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
- Methodological Answer: Synthesis typically involves a multi-step approach:
Core Formation: The benzo[b][1,4]dioxine core is synthesized via cyclization of catechol derivatives using dibromomethane or epichlorohydrin under basic conditions (e.g., K₂CO₃ in DMF).
Carboxamide Coupling: The dioxine-carboxylic acid intermediate is activated using coupling reagents like EDC/HOBt or DCC, followed by reaction with 2-methoxy-2-phenylbutylamine.
Purification: Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Key reagents: Dichloromethane, triethylamine, dimethylformamide (DMF). Yields range from 45–65% depending on coupling efficiency .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer: Structural confirmation relies on:
- NMR Spectroscopy: ¹H/¹³C NMR to verify proton environments (e.g., methoxy protons at δ 3.2–3.4 ppm, aromatic protons in dioxine core at δ 6.8–7.1 ppm).
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺.
- X-ray Crystallography (if crystalline): Resolves bond angles and stereochemistry.
Example Benzo[b][1,4]dioxine carbonyl C=O stretch at 1680 cm⁻¹ (FTIR) .
Q. What functional groups contribute to its pharmacological potential?
- Methodological Answer: Critical groups include:
- Benzo[b][1,4]dioxine Core: Imparts metabolic stability and π-π stacking with biological targets.
- Methoxy Group: Enhances lipophilicity and membrane permeability.
- Carboxamide Linkage: Facilitates hydrogen bonding with enzyme active sites (e.g., PARP1 inhibition ).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer: Systematic optimization involves:
| Parameter | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Solvent | DMF, THF, Acetonitrile | DMF | 15% ↑ (65% vs. 50%) |
| Temperature | 0°C, RT, 50°C | 50°C | 10% ↑ |
| Catalyst | None, DMAP, Pyridine | DMAP (5 mol%) | 12% ↑ |
| Monitoring via TLC/HPLC ensures intermediate stability. Microwave-assisted synthesis reduces reaction time by 40% . |
Q. What is the hypothesized mechanism of action for this compound in PARP1 inhibition?
- Methodological Answer: The carboxamide group mimics nicotinamide in NAD⁺, competing for binding in PARP1’s catalytic domain. Key steps for validation :
Molecular Docking: Simulate binding affinity (AutoDock Vina) to PARP1 (PDB: 4UND).
Enzymatic Assays: Measure IC₅₀ using recombinant PARP1 and NAD⁺ analogs (e.g., biotinylated NAD⁺).
Reported IC₅₀: 0.8–1.2 µM in BRCA-deficient cell lines .
Q. How do structural modifications impact biological activity?
- Methodological Answer: A structure-activity relationship (SAR) study compared analogs:
| Modification Site | Activity (IC₅₀, µM) | Notes |
|---|---|---|
| Methoxy → Ethoxy | 1.5 | Reduced solubility |
| Phenyl → Cyclohexyl | >10 | Loss of π-π interactions |
| Carboxamide → Ester | Inactive | Disrupted H-bonding |
| Conclusion: Methoxy and carboxamide are critical for potency . |
Q. How can researchers resolve contradictions in reported biological data?
- Methodological Answer: Discrepancies (e.g., varying IC₅₀ values) may arise from:
- Assay Conditions: Differences in cell lines (BRCA1+/−), NAD⁺ concentrations, or incubation times.
- Compound Purity: Ensure >95% purity via HPLC.
Validation Protocol:
Replicate assays in standardized conditions (e.g., MDA-MB-436 cells, 24h treatment).
Cross-validate using orthogonal methods (e.g., Western blot for PARylation).
Example: A 2024 study attributed conflicting data to residual DMSO in stock solutions .
Data Contradiction Analysis
Q. Why do some studies report cytotoxicity in normal cells while others do not?
- Methodological Answer: Potential factors include:
- Selectivity Window: PARP1 inhibitors exhibit toxicity in rapidly dividing cells (e.g., hematopoietic cells).
- Dosage Threshold: Cytotoxicity observed at >10 µM in normal fibroblasts vs. 1 µM in cancer cells.
Mitigation Strategy: - Use isogenic cell pairs (e.g., BRCA1+/+ vs. BRCA1−/−) to isolate compound-specific effects.
- Conduct toxicity profiling in primary cells at therapeutic doses .
Research Design Considerations
Q. What in vivo models are suitable for preclinical testing?
- Methodological Answer: Prioritize models with homologous recombination deficiency:
- Xenografts: BRCA1-mutated triple-negative breast cancer (TNBC) in NSG mice.
- PDX Models: Patient-derived tumors to assess translational relevance.
Dosing: 25 mg/kg/day (oral) achieves tumor growth inhibition (TGI) of 70–80% without hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
